molecular formula C9H8ClF3N2 B13716564 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanamine

2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanamine

Katalognummer: B13716564
Molekulargewicht: 236.62 g/mol
InChI-Schlüssel: UDDWKFFJOZBNBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanamine is an organic compound with the molecular formula C9H8ClF3N. This compound is characterized by the presence of a cyclopropane ring attached to a pyridine ring substituted with chlorine and trifluoromethyl groups. It is used in various fields of scientific research due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanamine typically involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxaldehyde with cyclopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes through its interactions with cellular components.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: This compound shares a similar pyridine ring structure but differs in the presence of a fluorine atom instead of the cyclopropane ring.

    2-Chloro-5-(trifluoromethyl)pyridine: Another similar compound with a pyridine ring substituted with chlorine and trifluoromethyl groups but lacking the cyclopropane ring.

Uniqueness

2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanamine is unique due to the presence of both the cyclopropane ring and the trifluoromethyl group on the pyridine ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.

Eigenschaften

Molekularformel

C9H8ClF3N2

Molekulargewicht

236.62 g/mol

IUPAC-Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine

InChI

InChI=1S/C9H8ClF3N2/c10-6-1-4(9(11,12)13)3-15-8(6)5-2-7(5)14/h1,3,5,7H,2,14H2

InChI-Schlüssel

UDDWKFFJOZBNBR-UHFFFAOYSA-N

Kanonische SMILES

C1C(C1N)C2=C(C=C(C=N2)C(F)(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.